molecular formula C11H20O4 B1205795 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)- CAS No. 109075-62-9

2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-

Cat. No. B1205795
M. Wt: 216.27 g/mol
InChI Key: ONFPUQOPHZOEKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furanones, including compounds similar to 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, often involves the selective hydration of alkynes or the cyclization of appropriate precursors. For instance, Saimoto, Hiyama, and Nozaki (1983) described regiocontrolled formation methods for dihydro-3(2H)-furanone derivatives from 2-butyne-1,4-diol derivatives, which could be related to the synthesis strategies for our compound of interest (Saimoto, Hiyama, & Nozaki, 1983).

Molecular Structure Analysis

The molecular structure of furanones like 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, features a planar furan ring which can influence its reactivity and interaction with other molecules. The presence of hydroxy and hydroxymethyl groups adds to its reactivity by providing sites for further chemical modifications.

Chemical Reactions and Properties

Furanones participate in a variety of chemical reactions, including halolactonization, hydroxylation, and condensation reactions. For example, Ma, Wu, and Shi (2004) reported on the synthesis of halo-substituted furanones via halolactonization and hydroxylation, highlighting the versatile reactivity of the furanone core structure (Ma, Wu, & Shi, 2004).

Scientific Research Applications

Flavor Compounds in Food

2(3H)-Furanone compounds have been identified in various cooked foodstuffs, where they play a crucial role as flavor compounds. These compounds are mainly formed from Maillard reactions between sugars and amino acids during heating. They contribute significantly to the flavors of strawberries, raspberries, pineapples, and tomatoes. The biosynthesis routes for these compounds in these fruits remain unknown. Additionally, 2(3H)-Furanones have shown mutagenic properties in laboratory tests but also exhibit anti-carcinogenic effects in animal diets treated with cancer-inducing compounds. This dual nature of the compounds presents a complex interplay between mutagenic and anti-carcinogenic activities in the diet (Slaughter, 2007).

Biological and Chemical Synthesis

In the biological realm, certain 2(3H)-Furanones serve as pheromones and play roles in inter-organism signaling. For example, 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in cockroaches. Furthermore, these compounds are involved in the defense mechanisms of some fruits against fungal growth. In the context of chemical synthesis, methods have been developed to synthesize isotopomeric dihydro-2(3H)furanones, demonstrating their utility in specialized chemical applications (Frediani et al., 2007).

Pharmaceutical and Medicinal Chemistry

These compounds are also explored in pharmaceutical and medicinal chemistry. For instance, bioisosteres of ultrapotent protein kinase C (PKC) ligand have been designed and synthesized using 2(3H)-Furanone structures, indicating their potential in drug discovery and development (Lee, 1998).

properties

IUPAC Name

3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFPUQOPHZOEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(COC1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910983
Record name 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-

CAS RN

109075-62-9
Record name Virginiamycin butanolide C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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